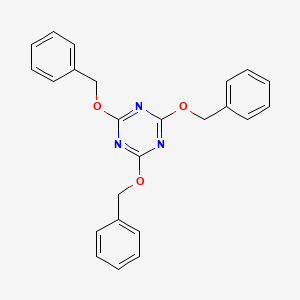

2,4,6-Tris(benzyloxy)-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris(phenylmethoxy)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-4-10-19(11-5-1)16-28-22-25-23(29-17-20-12-6-2-7-13-20)27-24(26-22)30-18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWCYDNXMANIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC(=N2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279884 | |

| Record name | 2,4,6-tris(benzyloxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7285-83-8 | |

| Record name | NSC14428 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-tris(benzyloxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tris(benzyloxy)-1,3,5-triazin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,4,6-Tris(benzyloxy)-1,3,5-triazine, commonly known as TriBOT. As a stable, non-hygroscopic, and efficient O-benzylating reagent, TriBOT presents a significant alternative to traditional methods, offering high atom economy and ease of handling.[1] This document delves into its physicochemical characteristics, provides a detailed synthesis protocol, explores its reactivity and mechanistic pathways, and highlights its utility in organic synthesis, particularly within the context of drug development and natural product synthesis. Safety and handling protocols are also discussed to ensure its effective and safe implementation in a laboratory setting.

Introduction: The Rise of a Versatile Benzylating Agent

The benzyl group is a cornerstone protecting group in multi-step organic synthesis, prized for its stability across a wide range of reaction conditions and its facile removal. The selection of an appropriate benzylating agent is therefore a critical decision in the design of a synthetic route. This compound (TriBOT) has emerged as a powerful tool in the synthetic chemist's arsenal, offering a stable, crystalline solid alternative to reagents like benzyl trichloroacetimidate (BTCAI).[2][3] Its non-hygroscopic and air-stable nature simplifies handling and storage, making it a convenient and reliable reagent for the protection of alcohols and carboxylic acids.[1][4]

This guide aims to provide a deep dive into the technical nuances of TriBOT, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application.

Core Chemical Properties

The fundamental properties of TriBOT are summarized in the table below. While an experimentally determined melting point is not consistently reported in the literature, its stability as a solid at room temperature is well-established.

| Property | Value | Source(s) |

| CAS Number | 7285-83-8 | [5] |

| Molecular Formula | C₂₄H₂₁N₃O₃ | [5] |

| Molecular Weight | 399.44 g/mol | [5] |

| Appearance | Solid | [6] |

| Boiling Point | 596.8 °C at 760 mmHg | [5][7] |

| Density | 1.235 g/cm³ | [5][7] |

| Refractive Index | 1.623 | [5][7] |

| Flash Point | 207 °C | [5][7] |

| Storage | Sealed in a dry environment at 2-8 °C | [4] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methylene protons (O-CH₂ -Ph) and multiplets in the aromatic region corresponding to the protons of the benzyl groups.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the methylene carbon, distinct signals for the aromatic carbons of the benzyl groups, and a characteristic signal for the carbons of the triazine ring.

-

IR Spectroscopy: The infrared spectrum will likely exhibit strong C-O stretching vibrations, aromatic C-H and C=C stretching bands, and the characteristic vibrational modes of the triazine ring.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry of the protonated molecule would be expected to show the parent ion peak and characteristic fragmentation patterns.

Synthesis of this compound (TriBOT)

The most common and practical synthesis of TriBOT involves the nucleophilic substitution of the chlorine atoms on cyanuric chloride with benzyl alcohol.[3][8] This reaction takes advantage of the decreasing reactivity of the triazine ring with each successive substitution, allowing for a controlled synthesis.[8]

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of TriBOT.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of substituted triazines.[1][8]

-

Preparation of Benzyl Alkoxide: To a stirred solution of benzyl alcohol (3.3 equivalents) in a suitable anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (3.3 equivalents) portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, or until the evolution of hydrogen gas ceases, to form the sodium benzylate.

-

Nucleophilic Substitution: In a separate flask, dissolve cyanuric chloride (1.0 equivalent) in anhydrous THF. Cool this solution to 0 °C.

-

Reaction: Slowly add the cyanuric chloride solution to the freshly prepared sodium benzylate solution via cannula. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a white solid.

Reactivity and Mechanistic Considerations

The utility of TriBOT as an O-benzylating agent is rooted in its reactivity, which can be tuned by the reaction conditions.

Mechanism of O-Benzylation

The O-benzylation of alcohols and carboxylic acids with TriBOT is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid (TfOH).[1] The reaction mechanism is believed to proceed through two distinct pathways depending on the conditions.

-

Acidic Conditions (Sₙ1-type mechanism): In the presence of a catalytic amount of a strong acid like TfOH at room temperature, the reaction is thought to proceed via an Sₙ1-type mechanism. The acid protonates one of the nitrogen atoms of the triazine ring, which facilitates the departure of a benzyloxy group to form a resonance-stabilized benzyl cation. This cation is then trapped by the nucleophilic alcohol or carboxylic acid.

-

Thermal Conditions (Sₙ2-type mechanism): Under thermal conditions (180-230 °C) in the absence of an acid catalyst, the reaction is proposed to follow an Sₙ2-type pathway. In this scenario, the alcohol or carboxylic acid directly attacks the methylene carbon of a benzyloxy group, with the triazine moiety acting as the leaving group.

The ability to favor one mechanism over the other allows for differential reactivity. For instance, in the O-benzylation of hydroxy carboxylic acids, acidic conditions can lead to the dibenzylated product, while thermal conditions can selectively yield the hydroxy ester.

Logical Relationship of Benzylation Pathways

Caption: Mechanistic pathways for O-benzylation using TriBOT.

Applications in Drug Development and Complex Molecule Synthesis

The benzyl protecting group is ubiquitous in the synthesis of pharmaceuticals and natural products. TriBOT's stability, ease of use, and high efficiency make it a valuable reagent in this context.

While specific, named examples of TriBOT's use in the synthesis of marketed drugs are not extensively documented in readily available literature, its application in the protection of hydroxyl and carboxyl groups is a fundamental step in many drug discovery and development programs. For instance, in the synthesis of complex polyketides, macrolides, or alkaloids, the selective protection of multiple hydroxyl groups is often required. TriBOT provides a reliable method for achieving this, particularly when mild, non-basic conditions are necessary.

The chemoselectivity offered by the dual mechanistic pathways of TriBOT can be strategically employed in the synthesis of multifunctional molecules, allowing for the differential protection of various functional groups within the same molecule.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling TriBOT.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: TriBOT should be stored in a tightly sealed container in a cool, dry place, with a recommended temperature of 2-8 °C.[4] Its non-hygroscopic nature contributes to its long shelf-life under these conditions.[1]

Conclusion

This compound (TriBOT) is a highly effective and practical reagent for the O-benzylation of alcohols and carboxylic acids. Its stability, ease of handling, and high atom economy make it a superior alternative to many traditional benzylating agents. The ability to modulate its reactivity through the choice of reaction conditions—favoring either an Sₙ1 or Sₙ2 pathway—provides an additional layer of synthetic utility. For researchers in drug development and complex molecule synthesis, a thorough understanding of TriBOT's properties and applications can unlock new efficiencies and possibilities in their synthetic strategies.

References

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. 7285-83-8|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 7285-83-8 [chemnet.com]

- 6. Chronic toxicity of 1,3,5-triazine herbicides in the postembryonic development of the western clawed frog Silurana tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cas 7285-83-8,2,4,6-tris(phenylmethoxy)-1,3,5-triazine | lookchem [lookchem.com]

- 8. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]

- 9. dep.nj.gov [dep.nj.gov]

An In-depth Technical Guide to 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT)

CAS Number: 7285-83-8

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4,6-Tris(benzyloxy)-1,3,5-triazine, a versatile reagent in modern organic synthesis. It delves into its synthesis, physicochemical properties, and its prominent application as a powerful O-benzylating agent, offering insights into its mechanism and practical utility in complex molecule synthesis.

Introduction: A Modern Tool for Benzyl Ether Synthesis

This compound, commonly known by its trade name TriBOT, has emerged as a highly effective reagent for the O-benzylation of alcohols.[1][2] The benzyl group is a crucial protecting group in organic synthesis, particularly in the fields of carbohydrate chemistry, peptide synthesis, and natural product synthesis, owing to its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenation.[2] TriBOT offers a stable, crystalline, and high-atom-economy alternative to traditional benzylating agents.[3]

This document serves as a detailed resource for researchers, providing not only the fundamental properties of TriBOT but also practical, step-by-step protocols for its synthesis and application, underpinned by an understanding of the reaction mechanisms at play.

Physicochemical Properties

This compound is a white solid that is stable under ambient conditions. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7285-83-8 | [4] |

| Molecular Formula | C₂₄H₂₁N₃O₃ | [4] |

| Molecular Weight | 399.44 g/mol | [4] |

| Appearance | White solid | |

| Boiling Point | 596.8 °C at 760 mmHg | [3][4] |

| Flash Point | 207 °C | [3][4] |

| Density | 1.235 g/cm³ | [3][4] |

| Refractive Index | 1.623 | [3][4] |

| Solubility | Soluble in many organic solvents. | |

| Storage | Sealed in a dry place at 2-8°C. |

Synthesis of this compound (TriBOT)

The synthesis of TriBOT proceeds via a sequential nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[5][6] The three chlorine atoms on the triazine ring are successively displaced by the benzyloxy group from benzyl alcohol. The reactivity of the chlorine atoms decreases with each substitution, necessitating controlled reaction conditions to achieve complete trisubstitution.[6]

Synthesis Pathway

The overall synthesis is a three-step displacement of the chlorine atoms on the triazine ring by benzyl alcohol in the presence of a base.

Caption: Synthesis of TriBOT from Cyanuric Chloride and Benzyl Alcohol.

Detailed Experimental Protocol: Synthesis of TriBOT

This protocol is based on the general principles of triazine chemistry and the specific requirements for the synthesis of TriBOT.

Materials:

-

Cyanuric chloride

-

Benzyl alcohol

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Sodium Benzyl Oxide: To a stirred suspension of sodium hydride (3.3 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, slowly add benzyl alcohol (3.3 equivalents).

-

Reaction with Cyanuric Chloride: After the evolution of hydrogen gas ceases, add a solution of cyanuric chloride (1 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford this compound as a white solid.

Application in Organic Synthesis: O-Benzylation of Alcohols

The primary and most significant application of TriBOT is as an efficient reagent for the O-benzylation of a wide range of alcohols, including those sensitive to basic conditions.[1][2]

Mechanism of O-Benzylation

The O-benzylation reaction using TriBOT is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid (TfOH).[1] The proposed mechanism involves the initial protonation of one of the nitrogen atoms on the triazine ring. This is followed by the departure of the stable cyanuric acid derivative, generating a benzyl cation equivalent, which is then trapped by the alcohol nucleophile.[5] Kinetic studies suggest a dual mechanism involving both a neutral and a cationic leaving group pathway, which rationalizes the observed rate acceleration in the later stages of the reaction.

References

An In-depth Technical Guide to 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) for Advanced Organic Synthesis and Drug Discovery

This guide provides a comprehensive technical overview of 2,4,6-Tris(benzyloxy)-1,3,5-triazine, a pivotal reagent in modern organic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, mechanism of action, and strategic applications, emphasizing the causality behind its efficacy and providing actionable protocols.

Introduction: A Modern Tool for Benzyl Group Installation

This compound, commonly known by its trade name TriBOT, is a highly efficient, crystalline solid primarily utilized as an O-benzylating agent.[1] Its emergence has provided a superior alternative to traditional reagents, offering significant advantages in stability, safety, and atom economy.[1] The core of TriBOT is the 1,3,5-triazine (or s-triazine) ring, a heterocyclic scaffold of immense interest in medicinal chemistry.[2] Triazine derivatives are integral to a wide array of therapeutic agents, exhibiting anticancer, antimicrobial, and antiviral properties.[3][4][5] This dual identity—as both a powerful synthetic tool and a derivative of a "privileged" pharmacological scaffold—makes a deep understanding of TriBOT essential for innovation in drug discovery and complex molecule synthesis.

Part 1: Physicochemical Properties and Molecular Structure

A thorough grasp of a reagent's physical and chemical properties is fundamental to its effective application. TriBOT is a white, crystalline solid that is non-hygroscopic and stable to air, allowing for long-term storage at room temperature without degradation.[1][6] This contrasts sharply with many other benzylating agents that require stringent anhydrous conditions.

Key Physicochemical Data

The essential properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₁N₃O₃ | [7][8][9] |

| Molecular Weight | 399.44 g/mol | [7][10][11] |

| CAS Number | 7285-83-8 | [7][10] |

| Appearance | White Solid | [10] |

| Boiling Point | 596.8 °C at 760 mmHg | [7][8][10] |

| Density | ~1.235 g/cm³ | [7][8] |

| Flash Point | 207 °C | [7][8] |

| Synonyms | TriBOT, 2,4,6-Tris(phenylmethoxy)-1,3,5-triazine | [7][9] |

Molecular Architecture

The structure of TriBOT features a planar, aromatic 1,3,5-triazine ring symmetrically substituted at the 2, 4, and 6 positions with benzyloxy groups (-O-CH₂-Ph). This symmetrical design contributes to its crystalline nature and stability. Each of the three benzyloxy groups can act as a benzyl donor, making it a highly atom-economical reagent.[1][6]

Caption: Molecular structure of this compound.

Part 2: Synthesis and Mechanistic Insights

Understanding both the synthesis of a reagent and its mechanism of action is crucial for troubleshooting and optimizing reactions.

Synthesis of TriBOT

The synthesis of symmetrically substituted triazines is a well-established process that typically begins with the inexpensive and commercially available precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[12][13] The chlorine atoms on the triazine ring are highly susceptible to sequential nucleophilic substitution. The reactivity decreases with each substitution, allowing for controlled synthesis by manipulating reaction temperatures.[13]

TriBOT is synthesized via the reaction of cyanuric chloride with three equivalents of benzyl alcohol.[1] The reaction is a nucleophilic aromatic substitution where the benzyloxy nucleophile displaces each chloride ion.

Caption: Conceptual workflow for the synthesis of TriBOT.

Mechanism of Action in O-Benzylation

TriBOT functions as a benzyl cation donor under acidic catalysis, typically using a strong protic acid like trifluoromethanesulfonic acid (TfOH).[1][14] The mechanism is thought to proceed via an Sₙ1-type pathway.[1][15]

-

Activation: A nitrogen atom on the triazine ring is protonated by the acid catalyst. This protonation enhances the leaving group ability of the resulting disubstituted triazine species.

-

Carbocation Formation: The protonated TriBOT releases a benzyl cation. This is the rate-determining step. The stability of the benzyl cation facilitates this process.

-

Nucleophilic Attack: An alcohol (the substrate to be protected) acts as a nucleophile, attacking the benzyl cation to form the corresponding benzyl ether.

-

Catalyst Regeneration: A proton is released from the newly formed oxonium ion, regenerating the acid catalyst and completing the catalytic cycle.

Kinetic studies suggest a complex profile where the intermediates (dibenzylated and monobenzylated triazines) also act as benzyl donors, leading to rate acceleration in the later stages of the reaction.[16]

Caption: Catalytic cycle for TriBOT-mediated O-benzylation.

Part 3: Core Applications in Research and Development

The primary application of TriBOT is the protection of hydroxyl groups as benzyl ethers, a critical transformation in multistep organic synthesis.[17]

Protocol: General Procedure for O-Benzylation of an Alcohol

This protocol is a self-validating system; successful benzylation and straightforward purification are indicators of correct execution.

Materials:

-

Substrate (alcohol) (1.0 equiv)

-

This compound (TriBOT) (0.4 equiv, providing 1.2 equiv of benzyl groups)[1][14]

-

Trifluoromethanesulfonic acid (TfOH) (0.5 equiv)

-

Anhydrous 1,4-dioxane

-

Powdered molecular sieves (5 Å)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 equiv), TriBOT (0.4 equiv), and powdered molecular sieves.

-

Solvent Addition: Add anhydrous 1,4-dioxane. The concentration of the alcohol is typically in the 0.1-0.2 M range.

-

Initiation: Cool the mixture to 0 °C in an ice bath. Add TfOH (0.5 equiv) dropwise.

-

Causality Note: Adding the strong acid at a reduced temperature controls the initial exothermic reaction and prevents potential side reactions.

-

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to yield the pure benzyl ether. The triazine byproducts are typically polar and easily separated.[1]

Advantages Over Traditional Methods

TriBOT offers compelling advantages over reagents like benzyl bromide (used in Williamson ether synthesis) and benzyl trichloroacetimidate (BTCAI).[1][19]

| Feature | TriBOT | Benzyl Bromide (Williamson) | Benzyl Trichloroacetimidate (BTCAI) |

| Conditions | Mildly acidic | Strongly basic (NaH) | Acidic |

| Stability | Air & shelf-stable solid | Lachrymatory, moisture-sensitive liquid | Moisture-sensitive |

| Byproducts | Easily removed polar solids | Inorganic salts | Trichloroacetamide |

| Atom Economy | High (3 benzyl groups/molecule) | Low | Moderate |

| Substrate Scope | Tolerates acid-sensitive and base-labile groups | Intolerant of base-labile groups | Generally good scope |

Role in Drug Discovery

The utility of TriBOT extends significantly into drug development. The benzyl ether is one of the most common protecting groups for alcohols due to its general stability and, crucially, its facile removal by catalytic hydrogenation.[17]

Caption: Role of TriBOT in the drug discovery pipeline.

The 1,3,5-triazine core itself is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets.[2][3][20] Triazine derivatives have been successfully developed as kinase inhibitors, anticancer agents, and antimicrobials.[3][5] Therefore, synthetic methods involving triazine-based reagents like TriBOT are inherently valuable to medicinal chemists exploring this chemical space for new therapeutic leads.

Part 4: Safety, Handling, and Storage

-

Safety: this compound is associated with hazard codes for skin, eye, and respiratory irritation (H315, H319, H335).[8] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is reported to be negative in the Ames test for mutagenicity.[18]

-

Handling: The reagent should be handled in a well-ventilated area or chemical fume hood. It is a stable solid, which makes it much easier and safer to handle than lachrymatory liquids like benzyl bromide.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place. Its excellent shelf stability is a key feature.[1][6]

Conclusion

This compound (TriBOT) stands out as a robust and practical reagent for the O-benzylation of alcohols. Its superior stability, high atom economy, and operational simplicity provide a significant advantage for complex synthetic campaigns. For scientists in drug discovery, TriBOT is not merely a protecting group reagent; it is an enabling tool that facilitates the construction of novel, complex molecular architectures, including those built around the pharmacologically significant 1,3,5-triazine scaffold. Its adoption into standard synthetic practice reflects a move towards more efficient, safer, and more sustainable chemical methodologies.

References

- 1. A Novel Acid-Catalyzed O-Benzylating Reagent with the Smallest Unit of Imidate Structure [organic-chemistry.org]

- 2. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. 7285-83-8・TriBOT [this compound]・387-02181[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. This compound | 7285-83-8 [chemnet.com]

- 8. Cas 7285-83-8,2,4,6-tris(phenylmethoxy)-1,3,5-triazine | lookchem [lookchem.com]

- 9. This compound - CAS:7285-83-8 - Sunway Pharm Ltd [3wpharm.com]

- 10. aspirasci.com [aspirasci.com]

- 11. 7285-83-8|this compound|BLD Pharm [bldpharm.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel acid-catalyzed O-benzylating reagent with the smallest unit of imidate structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Benzyl Ethers [organic-chemistry.org]

- 18. NARD Institute | Triazine type hydroxyl protecting agent [nard.co.jp]

- 19. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2,4,6-Tris(benzyloxy)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical and spectroscopic properties of 2,4,6-Tris(benzyloxy)-1,3,5-triazine, a versatile reagent in organic synthesis. This document is structured to provide not just data, but also the scientific context and experimental rationale necessary for its effective application in research and development.

Core Molecular and Physical Characteristics

This compound, also known by its synonym 2,4,6-tris(phenylmethoxy)-1,3,5-triazine, is a symmetrically substituted triazine derivative. Its structure, characterized by a central triazine ring with three benzyloxy groups, dictates its physical and chemical behavior.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 7285-83-8 | [1][2] |

| Molecular Formula | C₂₄H₂₁N₃O₃ | [1][3] |

| Molecular Weight | 399.44 g/mol | [1] |

| Appearance | White solid | [4] |

| Boiling Point | 596.8 °C at 760 mmHg | [3][5] |

| Density | 1.235 g/cm³ | [3][5] |

| Refractive Index | 1.623 | [3][5] |

| Flash Point | 207 °C | [3][5] |

A notable absence in readily available literature is a definitive experimental melting point, with many sources listing it as "N/A"[5][6]. This suggests that the compound may decompose upon heating or that its melting point is not a routinely reported characterization parameter. For practical applications, it is recommended to determine the melting point experimentally if this parameter is critical for a specific process.

Structural Elucidation: A Visual Representation

The molecular structure of this compound is fundamental to understanding its properties. The presence of the electron-rich triazine core and the bulky, aromatic benzyloxy substituents influences its reactivity, solubility, and spectral characteristics.

References

An In-Depth Technical Guide to the Solubility and Stability of 2,4,6-Tris(benzyloxy)-1,3,5-triazine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2,4,6-Tris(benzyloxy)-1,3,5-triazine, a key reagent in synthetic organic chemistry. Known colloquially as TriBOT, this compound is a non-hygroscopic, air-stable O-benzylating agent. A thorough understanding of its solubility and stability is paramount for its effective application in synthesis, particularly in the context of drug development and materials science where reaction consistency and product purity are critical. This document synthesizes known information, provides predictive analysis based on the chemical structure, and details robust experimental protocols for the empirical determination of these crucial parameters.

Introduction: The Chemical Identity and Utility of this compound

This compound (CAS No. 7285-83-8) is a symmetrically substituted triazine core, a heterocyclic scaffold known for its robust chemical nature.[1] The compound is a white solid with a molecular formula of C₂₄H₂₁N₃O₃ and a molecular weight of 399.44 g/mol .[1] Its primary utility lies in its function as an efficient O-benzylating reagent, often used as a stable alternative to benzyl trichloroacetimidate. The reaction proceeds under acidic or thermal conditions to protect alcohols and carboxylic acids.[2]

The inherent stability of the triazine ring, combined with the benzyloxy substituents, confers the compound with good shelf-life and ease of handling. However, for precise control over reaction kinetics, yield, and purification processes, a detailed understanding of its solubility in various organic solvents and its stability under different chemical environments is essential.

Solubility Profile: A Predictive and Experimental Approach

A comprehensive understanding of a reagent's solubility is fundamental to its practical application, influencing everything from reaction solvent selection to purification strategies.

Predicted Solubility Based on Molecular Structure

Based on the "like dissolves like" principle, the molecular structure of this compound—comprising a polar triazine core and nonpolar benzyl groups—suggests a nuanced solubility profile. It is anticipated to have low solubility in highly polar protic solvents like water and limited solubility in nonpolar aliphatic hydrocarbons. Conversely, it is expected to be more soluble in polar aprotic solvents and aromatic hydrocarbons that can engage in favorable intermolecular interactions.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂) | Soluble | Capable of dipole-dipole interactions with the triazine ring. |

| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | Potential for hydrogen bonding is limited, but dipole interactions can facilitate dissolution. |

| Aromatic | Benzene, Toluene | Soluble | Pi-stacking interactions between the solvent and the benzyl groups can promote solubility. |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | Lack of favorable intermolecular interactions. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond predictive models, the following protocol outlines a standard gravimetric method for determining the solubility of this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade): Dichloromethane, Acetone, Tetrahydrofuran, Acetonitrile, Methanol, Toluene, Hexane

-

Scintillation vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed vials for solvent evaporation

-

Analytical balance

-

Nitrogen or vacuum line for solvent evaporation

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of scintillation vials.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Securely cap the vials and place them in a constant temperature shaker set to 25 °C.

-

Equilibrate the samples for 24-48 hours with continuous agitation to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully draw a known volume (e.g., 1 mL) of the supernatant into a syringe, avoiding any solid particles.

-

Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial. Record the exact volume transferred.

-

-

Solvent Evaporation and Quantification:

-

Evaporate the solvent from the pre-weighed vials under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, re-weigh the vials.

-

The difference in weight corresponds to the mass of dissolved this compound.

-

-

Calculation:

-

Calculate the solubility in g/L or mg/mL using the following formula: Solubility = (Mass of dissolved solid) / (Volume of solvent used)

-

The workflow for this experimental protocol is illustrated in the following diagram:

Caption: Experimental workflow for the gravimetric determination of solubility.

Stability Profile: Assessing Hydrolytic and Thermal Degradation

The stability of a reagent is a critical parameter that dictates its storage conditions, shelf-life, and compatibility with various reaction conditions. For this compound, the key stability concerns are its susceptibility to hydrolysis and its thermal decomposition profile.

Hydrolytic Stability: The Influence of pH

The 1,3,5-triazine ring is generally considered stable; however, the ether linkages of the benzyloxy groups present potential sites for acid- or base-catalyzed hydrolysis.

Mechanistic Insights:

-

Acid-Catalyzed Hydrolysis: In acidic conditions, protonation of a ring nitrogen can activate the triazine system, making the benzyloxy groups more susceptible to nucleophilic attack by water. Studies on related triazine-substituted hydrazones have shown that protonation of the triazine ring, which occurs around pH 5, can significantly influence hydrolysis rates.[3][4]

-

Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of hydroxide ions on the carbon atoms of the triazine ring can lead to the displacement of the benzyloxy groups.

Predicted Stability:

-

Neutral pH (6-8): The compound is expected to be relatively stable.

-

Acidic pH (<5): Increased susceptibility to hydrolysis is anticipated, with the rate of degradation likely increasing as the pH decreases.

-

Basic pH (>9): The compound is likely to undergo hydrolysis, with the rate increasing with pH.

Experimental Protocol for Hydrolytic Stability Assessment

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time at different pH values.

Objective: To determine the rate of hydrolytic degradation of this compound at various pH levels.

Materials:

-

This compound

-

HPLC system with a UV detector

-

Suitable HPLC column (e.g., C18)

-

pH meter

-

Aqueous buffers (e.g., pH 4, 7, and 9)

-

Acetonitrile or other suitable organic co-solvent

-

Constant temperature incubator

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a water-miscible organic solvent like acetonitrile at a known concentration.

-

-

Initiation of Stability Study:

-

In separate vials, add a small aliquot of the stock solution to each of the pH buffers to achieve a final concentration suitable for HPLC analysis. Ensure the volume of the organic solvent is minimal to not significantly alter the buffer's pH.

-

Record the initial time (t=0).

-

-

Incubation and Sampling:

-

Incubate the vials at a constant temperature (e.g., 40 °C to accelerate degradation).

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial for HPLC analysis.

-

-

HPLC Analysis:

-

Develop an HPLC method capable of separating the parent compound from any potential degradation products.

-

Inject the samples and quantify the peak area of the this compound peak at each time point.

-

-

Data Analysis:

-

Plot the concentration or peak area of the parent compound versus time for each pH.

-

Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH.

-

The logical flow for assessing hydrolytic stability is as follows:

References

An In-depth Technical Guide to the Mechanism of Action of 1,3,5-Triazine Derivatives

Introduction

The 1,3,5-triazine ring, a symmetrical six-membered heterocycle with alternating carbon and nitrogen atoms, represents a uniquely privileged scaffold in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its inherent structural versatility, arising from the ability to controllably substitute the carbon atoms, allows for the creation of vast libraries of compounds with finely tuned physicochemical properties and biological activities.[1][3] This has led to the development of 1,3,5-triazine derivatives that function as potent herbicides, anticancer agents, antimicrobials, and antivirals.[3][4] Many derivatives have demonstrated remarkable efficacy, with some advancing to clinical use.[5][6]

This guide provides a comprehensive technical overview of the diverse mechanisms of action employed by 1,3,5-triazine derivatives. We will explore the molecular targets and signaling pathways that these compounds modulate, moving from their foundational role in agriculture to their complex, multi-targeted applications in oncology and infectious disease. The narrative is grounded in field-proven insights, supported by detailed experimental protocols and quantitative data to provide a self-validating resource for researchers, scientists, and drug development professionals.

Part 1: Herbicidal Mechanism of Action: Potent Inhibition of Photosynthesis

The most widely known application of 1,3,5-triazines is in agriculture, where derivatives like atrazine and simazine have been used as effective herbicides for decades.[1][7] Their primary mechanism of action is the potent and specific inhibition of photosynthesis at the level of Photosystem II (PSII).[8][9]

Core Mechanism: Disruption of the Photosystem II Electron Transport Chain

In a healthy plant cell, the PSII complex, located in the thylakoid membranes of chloroplasts, captures light energy to drive the transfer of electrons from water to plastoquinone (PQ). This electron flow is essential for generating the ATP and NADPH required for carbon fixation.

Triazine herbicides function by competitively binding to the QB binding niche on the D1 protein within the PSII complex.[7][10] This binding site is normally occupied by plastoquinone. By occupying this site, the triazine molecule physically blocks the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[11]

The consequences of this blockage are twofold and lead to rapid plant death:

-

Cessation of Energy Production: The halt in electron flow immediately stops the production of ATP and NADPH, effectively starving the plant of the energy required for growth and metabolic processes.[7]

-

Oxidative Stress: The blockage leads to the formation of highly reactive triplet-state chlorophyll and singlet oxygen, which cause rapid lipid peroxidation, membrane damage, and chlorophyll degradation.[12] This results in the characteristic symptoms of chlorosis (yellowing) and subsequent tissue necrosis.[8]

Experimental Protocol: Photosystem II Inhibition Assay

This protocol assesses the inhibitory effect of triazine derivatives on PSII activity by monitoring the reduction of the artificial electron acceptor DCPIP (2,6-dichlorophenolindophenol) by isolated chloroplasts.

1. Materials:

-

Fresh spinach leaves

-

Isolation Buffer: 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂

-

Assay Buffer: 0.1 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 5 mM MgCl₂

-

DCPIP solution (1 mM stock)

-

1,3,5-triazine herbicide solutions of varying concentrations (dissolved in a suitable solvent like DMSO or ethanol)

-

Spectrophotometer capable of reading at 590-600 nm

2. Chloroplast Isolation: a. Homogenize ~20g of fresh spinach leaves in 100 mL of ice-cold isolation buffer using a blender. b. Filter the homogenate through several layers of cheesecloth into a chilled beaker. c. Centrifuge the filtrate at 200 x g for 2 minutes to pellet cell debris. d. Carefully transfer the supernatant to a new tube and centrifuge at 1,000 x g for 7 minutes to pellet the chloroplasts. e. Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (~2 mL) of assay buffer. Store on ice.

3. Assay Procedure: a. Prepare reaction mixtures in spectrophotometer cuvettes. A typical reaction mixture contains:

- Assay Buffer (to a final volume of 1 mL)

- DCPIP (final concentration of 50-100 µM)

- Triazine derivative (at desired final concentration) or solvent control

- Chloroplast suspension (add last to initiate the reaction) b. Immediately place the cuvette in the spectrophotometer and measure the absorbance at 600 nm under illumination (a simple lamp directed at the cuvette holder is sufficient). c. Record the change in absorbance over time (e.g., every 15-30 seconds for 3-5 minutes). The rate of DCPIP reduction (decrease in absorbance) is proportional to the rate of electron transport. d. Calculate the percent inhibition for each triazine concentration relative to the solvent control. The IC₅₀ value (the concentration that causes 50% inhibition) can then be determined.

Part 2: Anticancer Mechanisms of Action: A Multi-Targeted Approach

The 1,3,5-triazine scaffold has proven to be a fertile ground for the development of anticancer agents, largely due to its ability to be decorated with functionalities that target key pathways dysregulated in cancer.[2][5] Unlike their herbicidal counterparts, anticancer triazines engage a variety of molecular targets to induce cell cycle arrest and apoptosis.[6][13]

A. Inhibition of Protein Kinases

Many cancers are driven by aberrant signaling from protein kinases. Triazine derivatives have been successfully designed to inhibit several crucial kinases.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a tyrosine kinase that, when overactive, drives proliferation and survival in many cancer types.[7] Certain 1,3,5-triazine derivatives have been identified as potent EGFR-TK inhibitors, with some compounds showing inhibitory constants in the nanomolar range.[7][14] By binding to the ATP-binding site of the kinase domain, these inhibitors block the phosphorylation of EGFR and prevent the activation of downstream pro-survival cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[7] This ultimately leads to the suppression of cancer cell growth and the induction of apoptosis.[13]

2. PI3K/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling axis frequently overactive in cancer. Several 1,3,5-triazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[15][16] Some novel derivatives have demonstrated dual inhibitory activity against both PI3K and mTOR.[17] For example, compound 6h was shown to inhibit both kinases, leading to G1 phase cell cycle arrest, induction of apoptosis, and reduced migration in cervical cancer cells.[17] The efficacy of such compounds is often confirmed by Western blot analysis, which shows a reduction in the phosphorylation of key downstream effectors like Akt and p70S6K.[7]

B. Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids. The inhibition of DHFR starves rapidly dividing cancer cells of the building blocks needed for DNA replication, making it a classic target for chemotherapy (e.g., methotrexate).[18] Numerous 1,3,5-triazine derivatives have been designed as potent human DHFR inhibitors, with some showing IC₅₀ values in the low nanomolar range, comparable or superior to methotrexate.[18][19][20]

Quantitative Data: Anticancer Activity of Selected 1,3,5-Triazine Derivatives

| Derivative Class/Compound | Target(s) | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |

| Pyrazole Hybrid (5h) | EGFR-TK | MCF-7, HepG2, HCT116 | 229.4 nM (EGFR-TK) | [14] |

| Schiff Base Hybrid | Proliferation | HCT-116 | 3.64–5.60 µM | [13] |

| Dihydro-1,3,5-triazine (A5) | hDHFR | HCT116, A549, HL-60 | 3.72 nM (hDHFR) | [18] |

| Benzimidazole Hybrid (22) | hDHFR | 60 cell lines | 2.0 nM (hDHFR) | [19] |

| Morpholine Derivative (6h) | PI3K/mTOR | HeLa | Potent activity | [17] |

Part 3: Antimicrobial and Antiviral Mechanisms

The structural adaptability of the 1,3,5-triazine scaffold has also been leveraged to create agents that combat infectious diseases.[3][21]

A. Antimicrobial Activity

The mechanisms of antimicrobial action for triazine derivatives are varied. Some function as "contact killing" agents by virtue of being quaternary ammonium compounds (QACs), where a positive charge facilitates electrostatic interaction with and disruption of the negatively charged bacterial cell membrane.[22] Other derivatives have been designed as novel peptide dendrimers, which show remarkable activity against Gram-negative bacteria like E. coli and P. aeruginosa, potentially by neutralizing efflux pump machinery that contributes to resistance.[23] Inhibition of essential enzymes like DNA gyrase has also been reported as a potential mechanism.[24]

B. Antiviral Activity

Several 1,3,5-triazine derivatives have shown promise as antiviral agents.[7] Significant activity has been reported against viruses such as Herpes Simplex Virus type 1 (HSV-1).[7] More recently, derivatives containing a piperazine structure have been developed that show potent activity against Potato Virus Y (PVY), with efficacy comparable to or exceeding commercial control agents.[25] Molecular docking studies suggest these compounds may act by binding to the viral coat protein.[25]

Quantitative Data: Antimicrobial & Antiviral Activity

| Compound ID | Class | Target Organism/Virus | Activity (MIC/EC₅₀) | Reference |

| 3b | Alkylating 2-Chloroethylamine | Staphylococcus aureus | 7.81 µg/mL (MIC) | [7] |

| 3d-H | C3-symmetrical TAZ | HSV-1 | 0.98 µM (EC₅₀) | [7] |

| C35 | Piperazine derivative | Potato Virus Y (PVY) | 89 µg/mL (EC₅₀) | [25] |

Part 4: Foundational Synthesis and Structure-Activity Relationship (SAR)

The vast chemical diversity of 1,3,5-triazine derivatives is made possible by a straightforward and highly controllable synthetic methodology.

Core Synthesis: Sequential Nucleophilic Substitution

The most common and versatile method for synthesizing substituted 1,3,5-triazines begins with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[1] The three chlorine atoms on the triazine ring exhibit differential reactivity towards nucleophiles, which is primarily governed by temperature.[1][13]

-

The first substitution can be achieved at a low temperature (0-5 °C).

-

The second substitution typically requires room temperature.

-

The third and final substitution requires elevated temperatures (reflux).

This stepwise reactivity allows for the precise and sequential introduction of up to three different substituents onto the triazine core, making it an ideal modular scaffold for building libraries of compounds for screening.[1][26]

References

- 1. benchchem.com [benchchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile [ouci.dntb.gov.ua]

- 5. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. 19.5 Herbicide Resistance to Photosystem II Inhibitors – Principles of Weed Control [ohiostate.pressbooks.pub]

- 11. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Triazine herbicides [chemicalbook.com]

- 13. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer | MDPI [mdpi.com]

- 14. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, in vitro antitumor activity, dihydrofolate reductase inhibition, DNA intercalation and structure-activity relationship studies of 1,3,5-triazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. japsonline.com [japsonline.com]

- 21. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

The s-Triazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine, or s-triazine, is a nitrogen-containing heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its remarkable versatility, stemming from a unique combination of physicochemical properties and synthetic tractability, has propelled the development of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of the s-triazine core, from its fundamental chemical characteristics and synthesis to its extensive applications in drug discovery. We will delve into the structure-activity relationships (SAR) that govern its biological effects and explore its role in combating a range of diseases, including cancer, microbial and viral infections, and neurodegenerative disorders. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into the strategic utilization of the s-triazine scaffold in the design of next-generation therapeutics.

Introduction: The Rise of a Versatile Scaffold

The s-triazine is a six-membered aromatic ring composed of alternating carbon and nitrogen atoms. This symmetrical arrangement confers upon the molecule a unique electronic and structural profile that is highly amenable to chemical modification.[3] The three substituent points on the triazine ring can be independently and selectively functionalized, allowing for the creation of vast chemical libraries with diverse pharmacological properties.[1] This inherent modularity is a key reason for its "privileged" status, enabling chemists to fine-tune molecular properties to optimize potency, selectivity, and pharmacokinetic profiles.

A number of s-triazine-based drugs have received regulatory approval, validating the therapeutic potential of this scaffold. Notable examples include:

-

Altretamine (Hexalen): An anticancer agent used in the treatment of ovarian cancer.[4][5]

-

Enasidenib (Idhifa): An inhibitor of isocitrate dehydrogenase 2 (IDH2) for the treatment of acute myeloid leukemia.[4][5][6]

-

Gedatolisib: A dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) investigated for breast cancer therapy.[4][5][6]

These successes underscore the broad applicability of the s-triazine core and continue to inspire its exploration in various therapeutic areas.[4][5]

Physicochemical Properties and Synthetic Strategies

The medicinal chemistry utility of the s-triazine scaffold is deeply rooted in its fundamental physicochemical characteristics and the accessibility of its derivatives through well-established synthetic routes.

Key Physicochemical Features

The s-triazine ring is a relatively weak base with significantly less resonance energy than benzene.[7][8] This property makes it susceptible to nucleophilic substitution reactions, which is the cornerstone of its synthetic versatility.[7][8] The nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets. Furthermore, the planar nature of the ring provides a rigid core for the precise spatial arrangement of various pharmacophoric groups.

General Synthesis of s-Triazine Derivatives

The most common and versatile method for the synthesis of substituted s-triazines starts from the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride.[3][9][10] The three chlorine atoms on cyanuric chloride exhibit differential reactivity, allowing for their sequential displacement by a wide range of nucleophiles (e.g., amines, alcohols, thiols) under controlled temperature conditions.[1][11]

A typical sequential substitution protocol is as follows:

-

First Substitution: Occurs at 0-5 °C.

-

Second Substitution: Proceeds at room temperature.

-

Third Substitution: Requires heating or reflux conditions.[1]

This stepwise approach provides excellent control over the final substitution pattern, enabling the synthesis of mono-, di-, and tri-substituted s-triazines with diverse functionalities.[12]

Experimental Protocol: Sequential Nucleophilic Substitution of Cyanuric Chloride

Objective: To synthesize a trisubstituted s-triazine derivative by sequential reaction with three different amines.

Materials:

-

Cyanuric chloride (1.0 eq)

-

Nucleophile A (e.g., Aniline) (1.0 eq)

-

Nucleophile B (e.g., Morpholine) (1.0 eq)

-

Nucleophile C (e.g., Piperidine) (1.0 eq)

-

Diisopropylethylamine (DIPEA) or other suitable base (3.0 eq)

-

Tetrahydrofuran (THF) or other suitable solvent

-

Standard laboratory glassware and purification supplies

Procedure:

-

First Substitution:

-

Dissolve cyanuric chloride in THF and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve Nucleophile A and DIPEA (1.0 eq) in THF.

-

Add the solution of Nucleophile A and base dropwise to the cyanuric chloride solution while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Second Substitution:

-

To the reaction mixture from the previous step, add a solution of Nucleophile B and DIPEA (1.0 eq) in THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Third Substitution:

-

To the resulting mixture, add a solution of Nucleophile C and DIPEA (1.0 eq) in THF.

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired trisubstituted s-triazine.

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Therapeutic Applications and Mechanism of Action

The s-triazine scaffold has been successfully employed to develop drugs for a multitude of diseases. Its ability to interact with a wide range of biological targets is a testament to its versatility.

Anticancer Activity

The development of s-triazine derivatives as anticancer agents is a particularly active area of research.[4][5] These compounds have been shown to inhibit various enzymes and signaling pathways that are crucial for cancer cell proliferation and survival.[9]

Key Molecular Targets in Oncology:

-

Kinase Inhibition: Many s-triazine derivatives are potent inhibitors of various kinases, including:

-

Phosphoinositide 3-Kinases (PI3K) and mTOR: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is common in cancer.[4] s-Triazine-based dual PI3K/mTOR inhibitors, such as Gedatolisib, have shown significant promise.[4][5][6]

-

Tyrosine Kinases: This family of enzymes, including Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), plays a critical role in cancer cell signaling.[4][13] s-Triazine derivatives have been designed to target both wild-type and mutant forms of these kinases.[4]

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[4]

-

-

Topoisomerase Inhibition: Topoisomerases are enzymes that are essential for DNA replication and repair. s-Triazine derivatives have been shown to inhibit these enzymes, leading to DNA damage and cancer cell death.[4]

-

Isocitrate Dehydrogenase (IDH) Inhibition: Mutant forms of IDH enzymes are found in several cancers and produce an oncometabolite that drives tumorigenesis. Enasidenib is a potent and selective inhibitor of mutant IDH2.[4][5]

Antimicrobial and Antiviral Activity

The s-triazine scaffold has also been extensively investigated for its potential in combating infectious diseases.

-

Antibacterial Agents: s-Triazine derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][11][14][15] Their mechanisms of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[16]

-

Antifungal Agents: Several s-triazine derivatives have shown potent efficacy against pathogenic fungi, including Candida, Cryptococcus, and Aspergillus species.[17] The presence of specific substituents, such as morpholine or piperidine rings, can be important for antifungal activity.[1]

-

Antiviral Agents: The s-triazine core has been incorporated into molecules with activity against a broad spectrum of DNA viruses, including herpesviruses and adenoviruses.[18][19][20] Some derivatives have also been explored as potential anti-HIV agents.[11][21]

Neurodegenerative Diseases

Emerging research suggests that s-triazine derivatives may have therapeutic potential in the treatment of neurodegenerative disorders like Alzheimer's disease.[22][23][24] Studies have shown that certain s-triazine compounds can exhibit neuroprotective effects and may modulate key pathological processes in these diseases.[23][24] For instance, some derivatives have been investigated as acetylcholinesterase inhibitors, a common therapeutic strategy for Alzheimer's.[25]

Structure-Activity Relationships (SAR)

The systematic modification of the substituents on the s-triazine ring has allowed for the elucidation of key structure-activity relationships (SAR), providing valuable insights for the rational design of more potent and selective compounds.

| Target Class | Key Structural Features for Activity | Representative IC50/MIC Values |

| Anticancer (EGFR) | Hybrid analogues of monastrol-1,3,5-triazine; 4-aminoquinoline-1,3,5-triazine derivatives.[4] | 96.3% inhibition at 10 µM (EGFR-TK)[4] |

| Anticancer (PI3K) | Di-morpholino substituted s-triazines.[26] | IC50 = 172 nM (PI3K) for a bifunctional inhibitor.[4][13] |

| Anticancer (IDH2) | Mildly polar substituents around the s-triazine core.[26] | IC50 = 7 nM for an optimized inhibitor.[4][13] |

| Antibacterial | Presence of a single imidazole substituent; pyrazole, benzylamine, and piperidine moieties.[1][15] | MIC as low as 1 µM against S. aureus.[15] |

| Antifungal | Presence of a morpholine ring along with a secondary amine; electron-withdrawing groups.[1] | Zone of inhibition: 12.3 ± 0.6 mm against C. albicans.[17] |

General SAR Observations:

-

The nature and position of the substituents on the s-triazine ring are critical for determining the biological activity and target selectivity.

-

For kinase inhibitors, specific substituents are often required to form key hydrogen bonds with the target protein.[26]

-

In some cases, the incorporation of multiple pharmacophores into a single s-triazine-based molecule (hybrid approach) can lead to enhanced activity.[7]

Future Perspectives and Conclusion

The s-triazine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility, coupled with its proven track record in yielding clinically successful drugs, ensures its continued relevance in drug discovery. Future research will likely focus on:

-

Exploring New Biological Targets: The application of s-triazine-based libraries to novel and challenging biological targets.

-

Development of Covalent Inhibitors: The design of s-triazine derivatives that can form covalent bonds with their targets, potentially leading to increased potency and duration of action.

-

Multi-target Drug Design: The creation of single molecules that can modulate multiple targets simultaneously, which may be beneficial for complex diseases like cancer.[7]

-

Bioconjugation and Drug Delivery: The use of the s-triazine core as a linker for bioconjugation and in the development of targeted drug delivery systems.[1][27]

References

- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]

- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Biological Activity of s-Triazine Core Compounds | MDPI [mdpi.com]

- 8. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents - American Chemical Society [acs.digitellinc.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. mdpi.com [mdpi.com]

- 15. Discovery and Optimization of 6-(1-Substituted pyrrole-2-yl)- s-triazine Containing Compounds as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. mdpi.com [mdpi.com]

- 23. acta.tums.ac.ir [acta.tums.ac.ir]

- 24. The neuroprotective effect of a triazine derivative in an Alzheimer's rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide on 1,3,5-Triazine Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring with three nitrogen atoms, has become a cornerstone in modern organic synthesis and medicinal chemistry.[1] Its derivatives are noted for a wide array of biological activities, including anticancer, antimicrobial, and herbicidal properties.[1] The unique electronic and structural features of the triazine ring have also led to its use in advanced organic materials.[1] This guide provides a comprehensive overview of the synthesis, functionalization, and diverse applications of 1,3,5-triazine derivatives, with a focus on the underlying principles that guide experimental design.

I. The Synthetic Cornerstone: Mastering the 1,3,5-Triazine Core

The versatility of 1,3,5-triazine chemistry largely stems from the accessibility and reactivity of its primary precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][2] This readily available and inexpensive starting material is the gateway to a vast library of mono-, di-, and trisubstituted triazine derivatives.[2][3]

A. Sequential Nucleophilic Substitution: A Temperature-Controlled Strategy

The foundational method for creating substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride.[1][4] The key to this powerful technique lies in the differential reactivity of the chlorine atoms, which can be precisely controlled by adjusting the reaction temperature.[1][4]

-

First Substitution (0-5 °C): The initial chlorine atom is highly reactive and can be displaced by a wide range of nucleophiles at low temperatures.

-

Second Substitution (Room Temperature): The second chlorine atom requires a moderate increase in temperature for substitution to occur efficiently.

-

Third Substitution (Elevated Temperatures): The final chlorine atom is the least reactive and often necessitates heating to achieve complete substitution.

This temperature-dependent reactivity allows for the controlled, stepwise introduction of different functional groups, enabling the synthesis of a diverse array of asymmetrically substituted 1,3,5-triazines.[1]

Experimental Protocol: General Procedure for Sequential Nucleophilic Substitution of Cyanuric Chloride

Objective: To synthesize a trisubstituted 1,3,5-triazine derivative through a three-step nucleophilic substitution.

Materials:

-

Cyanuric chloride

-

Nucleophile 1 (e.g., amine, alcohol)

-

Nucleophile 2

-

Nucleophile 3

-

Anhydrous solvent (e.g., THF, dioxane)

-

Base (e.g., triethylamine, diisopropylethylamine)

Procedure:

-

First Substitution: Dissolve cyanuric chloride in the chosen anhydrous solvent and cool the mixture to 0 °C in an ice bath. Add one equivalent of Nucleophile 1 dropwise, followed by the slow addition of one equivalent of base. Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by TLC.

-

Second Substitution: To the reaction mixture from the previous step, add one equivalent of Nucleophile 2. Allow the reaction to warm to room temperature and stir for 4-8 hours, or until the monosubstituted starting material is consumed as indicated by TLC.

-

Third Substitution: Add one equivalent of Nucleophile 3 to the reaction mixture and heat to reflux. Monitor the reaction progress by TLC until the disubstituted intermediate is no longer present.

-

Work-up and Purification: Upon completion, cool the reaction mixture, filter to remove any precipitated salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired trisubstituted 1,3,5-triazine.

B. Alternative Synthetic Routes

While cyanuric chloride is the most common starting material, other methods for constructing the 1,3,5-triazine ring exist:

-

Cyclotrimerization of Nitriles: Symmetrical 1,3,5-triazines can be synthesized through the cyclotrimerization of nitriles, often catalyzed by acids or Lewis acids.[5][6] This method can require harsh reaction conditions, but greener alternatives using microwave irradiation and solvent-free conditions have been developed.[5]

-

Pinner Triazine Synthesis: This classic method involves the reaction of an alkyl or aryl amidine with phosgene.[6]

-

Multi-component Reactions: More recent developments include three-component reactions using readily available starting materials like imidates, guanidines, and amides or aldehydes to produce unsymmetrical 1,3,5-triazin-2-amines.[7]

II. The 1,3,5-Triazine Scaffold in Drug Discovery and Medicinal Chemistry